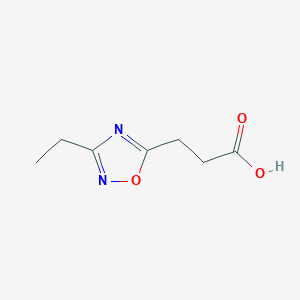

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

BenchChem offers high-quality 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGZQPCRFOELNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole moiety is a well-recognized bioisostere for amide and ester functionalities, often imparting improved pharmacokinetic and metabolic properties to bioactive molecules. This guide details the prevalent and efficient synthetic strategy, starting from readily available precursors. A step-by-step experimental protocol, grounded in established chemical principles, is provided, along with a discussion of the underlying reaction mechanism. This document is intended to be a valuable resource for researchers engaged in the synthesis and exploration of novel oxadiazole-containing compounds.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its prevalence in numerous experimental, investigational, and marketed drugs underscores its importance as a privileged pharmacophore. The utility of the 1,2,4-oxadiazole core often stems from its function as a bioisosteric replacement for amide and ester groups. This substitution can lead to enhanced metabolic stability, improved oral bioavailability, and modulated pharmacokinetic profiles, making it a valuable tool in the optimization of lead compounds.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, with the most common and versatile methods relying on the cyclization of an amidoxime precursor with a carbonyl-containing compound. These synthetic approaches can be broadly categorized into two main strategies: a two-step synthesis that involves the isolation of an intermediate, and more streamlined one-pot procedures. This guide will focus on a robust and widely applicable two-step pathway for the synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid, points to a straightforward and efficient synthetic approach. The disconnection of the 1,2,4-oxadiazole ring at the C5-O and N2-C3 bonds reveals two key synthons: a propanamidoxime (also known as ethylamidoxime) and a dicarboxylic acid derivative. Succinic anhydride is an ideal and commercially available starting material for the propanoic acid side chain.

Therefore, the forward synthesis involves a two-step process:

-

Synthesis of Propanamidoxime: The amidoxime starting material can be readily prepared from the corresponding nitrile, propanenitrile, through its reaction with hydroxylamine.

-

Formation of the 1,2,4-Oxadiazole Ring: The synthesized propanamidoxime is then reacted with succinic anhydride. This reaction proceeds via an initial acylation of the amidoxime followed by a cyclodehydration to furnish the desired 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid.

This strategy is advantageous due to the accessibility of the starting materials and the generally high yields and clean nature of the reactions involved.

Detailed Synthetic Pathway

The overall synthetic pathway for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid is depicted below.

Caption: Overall synthetic pathway for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound. While a specific protocol for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid is not extensively reported, the following procedures are based on well-established and analogous syntheses of similar 1,2,4-oxadiazole derivatives.[1]

Step 1: Synthesis of Propanamidoxime

The synthesis of amidoximes from nitriles is a robust and widely used transformation.[1] The reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon.

Caption: Experimental workflow for the synthesis of Propanamidoxime.

Materials:

-

Propanenitrile

-

Hydroxylamine hydrochloride

-

Anhydrous sodium carbonate

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanenitrile (0.2 mol) in ethanol (20 mL).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.4 mol) in water (40 mL).

-

Add the hydroxylamine hydrochloride solution to the propanenitrile solution with stirring.

-

Prepare a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL).

-

Slowly add the sodium carbonate solution to the reaction mixture.

-

Heat the mixture to 85°C (358 K) and maintain this temperature with stirring for 5 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove some of the water.

-

Filter the resulting suspension to collect the solid propanamidoxime.

-

Wash the solid with cold water and dry it under vacuum.

Step 2: Synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

The formation of the 1,2,4-oxadiazole ring is achieved through the reaction of the prepared propanamidoxime with succinic anhydride. This reaction can be performed under neat conditions with heating or with microwave irradiation for improved reaction times.

Conventional Heating Method:

Materials:

-

Propanamidoxime (from Step 1)

-

Succinic anhydride

-

Ethanol (for recrystallization)

Procedure:

-

Thoroughly triturate a mixture of propanamidoxime (0.04 mol) and succinic anhydride (0.08 mol) in a mortar and pestle.

-

Transfer the mixture to a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture in an oil bath to 130°C (403 K) and maintain this temperature for 4 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Wash the solid product with cold water and filter.

-

Recrystallize the crude product from ethanol to obtain pure 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid.

Microwave-Assisted Method:

For a more rapid synthesis, microwave irradiation can be employed.

Procedure:

-

Place a mixture of propanamidoxime and succinic anhydride in a microwave-safe vessel.

-

Heat the mixture in a domestic microwave oven for a short duration (e.g., 10 minutes).

-

After cooling, the crude product can be purified by column chromatography or recrystallization.

Mechanistic Insights

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an anhydride proceeds through a well-understood mechanism involving two key stages: O-acylation followed by intramolecular cyclodehydration.

-

O-Acylation: The more nucleophilic nitrogen of the amidoxime's amino group attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an O-acylamidoxime intermediate.

-

Intramolecular Cyclodehydration: The hydroxyl group of the O-acylamidoxime then attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the stable 1,2,4-oxadiazole ring.

Caption: Simplified mechanism of 1,2,4-oxadiazole formation.

Quantitative Data Summary

| Property | Expected Value / Data |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported; expected to be a crystalline solid. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). |

| ¹H NMR (Predicted) | Peaks corresponding to the ethyl group (triplet and quartet), two methylene groups (triplets), and a carboxylic acid proton (broad singlet). |

| ¹³C NMR (Predicted) | Resonances for the ethyl group, methylene carbons, carboxylic acid carbonyl, and the two distinct carbons of the oxadiazole ring. |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), C=N (oxadiazole), O-H (carboxylic acid), and C-H bonds. |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 171.07. |

Conclusion and Future Perspectives

This technical guide has outlined a reliable and efficient synthetic pathway for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid, a compound with potential applications in drug discovery. The described two-step synthesis, commencing with propanenitrile and succinic anhydride, is based on well-established chemical transformations and provides a practical route for obtaining this valuable heterocyclic building block. The provided experimental protocols, while based on analogous procedures, offer a solid starting point for researchers in the field.

Further research could focus on the optimization of reaction conditions, particularly exploring one-pot methodologies to enhance synthetic efficiency. Additionally, a thorough characterization of the final compound and its derivatives will be crucial for their application in medicinal chemistry programs. The versatility of the 1,2,4-oxadiazole scaffold ensures that compounds such as the one described herein will continue to be of significant interest to the scientific community.

References

-

Zhang, F., & Liu, F. (2011). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o193. [Link]

Sources

"3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid" chemical properties

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategies for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic Acid

Executive Summary

This technical guide provides a comprehensive scientific overview of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This molecule integrates a 1,2,4-oxadiazole core, a scaffold known for a wide range of biological activities, with a flexible propanoic acid side chain that allows for further chemical modification.[1] Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to provide robust predictions of its physicochemical properties, detailed strategies for its chemical synthesis and purification, and a thorough guide to its analytical characterization. The methodologies and predicted data herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with and explore the potential of this compound.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is defined by its structure and internationally recognized identifiers. The structure of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid is characterized by a central five-membered 1,2,4-oxadiazole ring. An ethyl group is attached at the C3 position, and a propanoic acid chain is linked at the C5 position, providing a carboxylic acid functional group for potential derivatization.

Caption: 2D structure of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid | IUPAC Nomenclature[2] |

| Molecular Formula | C₇H₁₀N₂O₃ | PubChem[3] |

| Molecular Weight | 170.17 g/mol | PubChem[3] |

| Monoisotopic Mass | 170.06914 Da | PubChem[3] |

| SMILES | CCC1=NOC(=N1)CCC(=O)O | PubChem[3] |

| InChIKey | PWGZQPCRFOELNG-UHFFFAOYSA-N | PubChem[3] |

Predicted Physicochemical Properties

For novel or sparsely studied compounds, computational models provide reliable initial estimates of key physicochemical properties, which are crucial for planning experiments related to solubility, formulation, and purification.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method/Basis | Significance in Research |

|---|---|---|---|

| XlogP | 0.8 | XLogP3 Algorithm | Indicates good hydrophilicity, suggesting potential aqueous solubility and influencing pharmacokinetic behavior.[3] |

| pKa (acidic) | ~4.5 - 4.8 | Analogy to Propanoic Acid | The acidity of the carboxyl group is critical for salt formation, purification via acid-base extraction, and interaction with biological targets. Propanoic acid has a pKa of 4.87.[4] The electron-withdrawing nature of the oxadiazole ring may slightly increase acidity. |

| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF; Sparingly soluble in water. | General Chemical Principles | Essential for selecting appropriate solvents for synthesis, purification, and biological assays. |

| Physical State | White to off-white solid | Analogy to similar structures | Expected state at standard temperature and pressure, guiding handling and storage procedures.[5][6] |

Synthesis and Purification Strategies

The synthesis of 3-substituted-1,2,4-oxadiazol-5-yl propanoic acids is well-documented, providing a reliable pathway that can be adapted for the ethyl-substituted target molecule. The most robust and widely adopted method involves the condensation of an amidoxime with succinic anhydride.[7][8]

Proposed Synthetic Pathway

The synthesis proceeds via a two-step, one-pot reaction. First, propanamidoxime (the ethyl-containing precursor) reacts with succinic anhydride. The anhydride ring opens to form an O-acylamidoxime intermediate. Subsequent heating promotes a cyclodehydration reaction, where a molecule of water is eliminated to form the stable 1,2,4-oxadiazole ring, yielding the final product.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol (Adapted from Literature)

This protocol is adapted from established procedures for synthesizing aryl-substituted analogs and represents a field-proven methodology.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine propanamidoxime (1.0 eq) and succinic anhydride (1.2 eq).

-

Solvent Addition: Add a suitable high-boiling solvent such as toluene or 1,4-dioxane.

-

Causality: A high-boiling solvent is necessary to achieve the temperatures required for the final cyclodehydration step, which involves the elimination of water.

-

-

Heating and Reflux: Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the starting materials and the appearance of a new, more polar spot (due to the carboxylic acid) on the TLC plate indicates a successful reaction.

-

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification:

-

Dissolve the crude residue in an aqueous solution of sodium bicarbonate (5%). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.

-

Wash the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.

-

Re-acidify the aqueous layer by slowly adding 1M HCl until the pH is ~2-3. The desired product, being a carboxylic acid, will precipitate out of the solution.

-

Self-Validation: Precipitation upon acidification is a strong indicator of the presence of the desired acidic product.

-

-

Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Microwave-Assisted Synthesis

For improved efficiency, a microwave-mediated approach can be employed. This method significantly reduces reaction times to mere minutes and often results in higher yields by efficiently delivering energy to the polar reactants.[9] The procedure involves heating a solvent-free mixture of the amidoxime and succinic anhydride in a focused microwave reactor for 2-3 minutes.[9]

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. The following data are predictions based on the known spectral properties of the constituent functional groups.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Rationale |

|---|---|---|---|

| ¹H NMR | -CH₂-CH₃ (quartet) | 2.8 - 3.0 ppm | Methylene protons of the ethyl group, adjacent to the oxadiazole ring.[10] |

| -CH₂-CH ₃ (triplet) | 1.2 - 1.4 ppm | Methyl protons of the ethyl group.[10] | |

| Ring-CH ₂-CH₂- (triplet) | 3.2 - 3.4 ppm | Methylene protons adjacent to the C5 of the oxadiazole ring.[10] | |

| -CH₂-CH ₂-COOH (triplet) | 2.9 - 3.1 ppm | Methylene protons adjacent to the carbonyl group.[10] | |

| -COOH (broad singlet) | 10.0 - 12.0 ppm | Acidic proton of the carboxylic acid, highly deshielded. | |

| ¹³C NMR | -C OOH | 175 - 180 ppm | Carbonyl carbon of the carboxylic acid.[11] |

| Oxadiazole C3 | ~168 ppm | Carbon atom of the oxadiazole ring attached to the ethyl group.[10] | |

| Oxadiazole C5 | ~172 ppm | Carbon atom of the oxadiazole ring attached to the propanoic acid chain.[10] | |

| Aliphatic Carbons | 10 - 40 ppm | Carbons of the ethyl and propanoic acid chains.[11] | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 171.0764 | Protonated molecular ion.[3] |

| [M+Na]⁺ | m/z 193.0583 | Sodium adduct, commonly observed.[3] | |

| FT-IR | O-H stretch | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad stretch for the hydrogen-bonded carboxylic acid. |

| C=O stretch | 1700 - 1725 cm⁻¹ | Carbonyl stretch of the carboxylic acid.[10] | |

| C=N stretch | 1600 - 1650 cm⁻¹ | Stretch from the oxadiazole ring. |

| | C-O stretch | 1200 - 1300 cm⁻¹ | Stretch from the oxadiazole ring and carboxylic acid. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its functional groups and related molecules.[12][13][14]

-

Hazard Identification: Assumed to be a skin and eye irritant. May cause respiratory irritation. Harmful if swallowed. This is typical for organic carboxylic acids.[15][16]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is required.

-

Handling: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong bases, oxidizing agents, and sources of ignition.[12][15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChem. 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Penta Chemicals. (2025, July 8). Propionic acid Safety Data Sheet. Retrieved from [Link]

-

Hamdan, A. A., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812. Retrieved from [Link]

-

ResearchGate. (2008). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. Retrieved from [Link]

-

Srivastava, R. M., de Oliveira, M. L., & de Albuquerque, J. F. C. (1993). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society, 4(1), 25-28. Retrieved from [Link]

-

National Institutes of Health. 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid. Retrieved from [Link]

-

Wikipedia. Propionic acid. Retrieved from [Link]

-

National Institutes of Health. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2012). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. Letters in Drug Design & Discovery, 9(1), 94-100. Retrieved from [Link]

-

Cheméo. Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). Retrieved from [Link]

-

Journal of Organic Chemistry. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. Retrieved from [Link]

-

LibreTexts Chemistry. Carboxylic Acids. Retrieved from [Link]

-

Srivastava, R. M., & Seabra, G. M. (1997). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl] propionic acids. Journal of the Brazilian Chemical Society, 8, 39-44. Retrieved from [Link]

-

Chemical Synthesis Database. 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. Retrieved from [Link]

-

NIST WebBook. Propanoic acid, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NIST WebBook. Infrared Spectrum of Propanoic acid, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

Filo. (2024). write the IUPAC NAME. Retrieved from [Link]

-

National Institutes of Health. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Retrieved from [Link]

-

Hamzah, N. H., Aris, F. N. M., & Mukhni, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. Data in Brief, 60, 111591. Retrieved from [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylic Acids [colapret.cm.utexas.edu]

- 3. PubChemLite - 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid (C7H10N2O3) [pubchemlite.lcsb.uni.lu]

- 4. Propionic acid - Wikipedia [en.wikipedia.org]

- 5. 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid - Advanced Biochemicals [advancedbiochemicals.com]

- 6. 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid DiscoveryCPR 24088-59-3 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. aksci.com [aksci.com]

- 15. archpdfs.lps.org [archpdfs.lps.org]

- 16. pentachemicals.eu [pentachemicals.eu]

A Predictive Spectroscopic Guide to 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid for Researchers and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel heterocyclic compound, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a robust predictive framework for researchers engaged in its synthesis and characterization. The predicted data herein is grounded in fundamental principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and corroborated by spectral data from structurally analogous compounds reported in the scientific literature.

The 1,2,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisosteric replacement for esters and amides.[1] The title compound, featuring an ethyl group at the 3-position and a propanoic acid side chain at the 5-position, presents a unique combination of functionalities with potential applications in drug discovery. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds.

This guide is structured to provide not only the predicted spectral data but also the underlying scientific rationale for these predictions. It is intended to empower researchers to confidently interpret their own experimental data and to serve as a valuable reference in the development of novel therapeutics.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid are numbered as follows:

Caption: Molecular structure of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid with atom numbering for spectral assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the 1,2,4-oxadiazole ring and the carboxylic acid group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 12.0 - 10.0 | broad singlet | 1H | COOH |

| 2 | 3.30 - 3.10 | triplet | 2H | -CH₂-COOH |

| 3 | 2.95 - 2.75 | triplet | 2H | Oxadiazole-CH₂- |

| 4 | 2.85 - 2.65 | quartet | 2H | -CH₂-CH₃ |

| 5 | 1.40 - 1.20 | triplet | 3H | -CH₂-CH₃ |

Interpretation and Rationale

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 12.0 ppm.[1] Its broadness is due to hydrogen bonding and chemical exchange.

-

Methylene Protons of the Propanoic Acid Chain (-CH₂-CH₂-COOH): The two methylene groups of the propanoic acid side chain are diastereotopic and will appear as two distinct signals. The methylene group alpha to the carbonyl group (-CH₂-COOH) is expected to be more deshielded and appear as a triplet around 3.10-3.30 ppm. The methylene group attached to the oxadiazole ring (Oxadiazole-CH₂-) is also deshielded by the heterocyclic ring and is predicted to be a triplet in the range of 2.75-2.95 ppm. The triplet multiplicity arises from coupling with the adjacent methylene protons.

-

Ethyl Group Protons (-CH₂-CH₃): The methylene protons of the ethyl group are adjacent to the electron-withdrawing oxadiazole ring, leading to a predicted chemical shift of around 2.65-2.85 ppm. This signal will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons, being further from the ring, will be more shielded and are expected to appear as a triplet at approximately 1.20-1.40 ppm, resulting from coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to display seven signals, corresponding to the seven unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 178 - 174 | COOH |

| 2 | 170 - 166 | C5 (Oxadiazole) |

| 3 | 165 - 161 | C3 (Oxadiazole) |

| 4 | 32 - 28 | -CH₂-COOH |

| 5 | 25 - 21 | Oxadiazole-CH₂- |

| 6 | 22 - 18 | -CH₂-CH₃ |

| 7 | 12 - 8 | -CH₂-CH₃ |

Interpretation and Rationale

-

Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is the most deshielded carbon and is expected to appear in the range of 174-178 ppm.[2][3]

-

Oxadiazole Ring Carbons (C3 and C5): The two carbons of the 1,2,4-oxadiazole ring are highly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms. Based on data for similar 3,5-disubstituted 1,2,4-oxadiazoles, C5 is generally more deshielded than C3.[4] Therefore, the signal for C5 is predicted to be between 166-170 ppm, and C3 between 161-165 ppm.

-

Propanoic Acid Chain Carbons (-CH₂-CH₂-COOH): The methylene carbon alpha to the carbonyl group (-CH₂-COOH) is expected at around 28-32 ppm. The methylene carbon attached to the oxadiazole ring (Oxadiazole-CH₂-) is predicted to be in the 21-25 ppm range.

-

Ethyl Group Carbons (-CH₂-CH₃): The methylene carbon of the ethyl group is predicted to resonate at approximately 18-22 ppm, while the terminal methyl carbon will be the most shielded, appearing at 8-12 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1720 - 1700 | Strong | C=O stretch (Carboxylic acid) |

| 1620 - 1580 | Medium | C=N stretch (Oxadiazole) |

| 1470 - 1430 | Medium | C-H bend (Aliphatic) |

| 1350 - 1250 | Medium | C-O stretch (Oxadiazole) |

| 1250 - 1150 | Medium | C-O stretch (Carboxylic acid) |

| 950 - 900 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Interpretation and Rationale

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding.[5]

-

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and propanoic acid moieties will appear in the 2850-2980 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group (C=O) in a carboxylic acid is predicted to be in the 1700-1720 cm⁻¹ range.[5]

-

C=N and C-O Stretches: The 1,2,4-oxadiazole ring will exhibit characteristic stretching vibrations. The C=N stretch is expected to appear as a medium intensity band around 1580-1620 cm⁻¹.[6][7] The C-O stretching within the ring is predicted to be in the 1250-1350 cm⁻¹ region.[6][7]

-

Other Vibrations: Aliphatic C-H bending vibrations will be observed in the 1430-1470 cm⁻¹ range. The C-O stretching of the carboxylic acid will also contribute to absorptions in the 1150-1250 cm⁻¹ region. A broad band around 900-950 cm⁻¹ is characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid.

Experimental Protocols

To obtain high-quality spectroscopic data for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz for ¹H NMR) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A spectral width of 0-200 ppm is typically sufficient.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum should be reported in terms of wavenumber (cm⁻¹) versus percent transmittance.

-

Caption: Experimental workflow for NMR and IR spectroscopic analysis.

Conclusion

This in-depth technical guide provides a comprehensive set of predicted spectroscopic data for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid. By leveraging established principles of spectroscopy and comparative data from related structures, this guide offers a reliable framework for researchers to interpret their experimental findings. The detailed protocols and interpretations are designed to ensure scientific rigor and facilitate the unambiguous characterization of this and similar novel compounds in the pursuit of new therapeutic agents.

References

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link][6][7]

-

Srivastava, R. M., & de Oliveira, M. L. (1992). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society, 3(4), 117-120. [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link][2]

-

SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]

-

Srivastava, R. M., & Farr, R. A. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]

-

PubChem. (n.d.). 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid. Retrieved from [Link]

-

Srivastava, R. M., & Seabra, G. M. (1997). Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids. Journal of the Brazilian Chemical Society, 8(4), 369-374. [Link]

-

NIST Chemistry WebBook. (n.d.). Propanoic acid. Retrieved from [Link]

-

Rauf, M. A., Ikram, M., Bhatti, M. H., & Jabeen, Z. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 24(1), 24-27. [Link][5]

Sources

- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. journalspub.com [journalspub.com]

- 7. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a recognized bioisostere for esters and amides, offering metabolic stability and diverse biological activities.[1][2][3] Understanding the three-dimensional structure and conformational preferences of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide synthesizes existing crystallographic data from analogous structures with a proposed state-of-the-art computational workflow to elucidate the molecule's preferred conformations. Key dihedral angles governing the orientation of the ethyl and propanoic acid substituents are analyzed, and rotational energy barriers are considered. The presented data and methodologies offer a foundational understanding for researchers engaged in the development of novel therapeutics based on the 1,2,4-oxadiazole framework.

Introduction: The Significance of 1,2,4-Oxadiazoles in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] A key feature of the 1,2,4-oxadiazole moiety is its role as a bioisostere for ester and amide functionalities. This substitution can enhance a molecule's metabolic stability by being less susceptible to hydrolysis, a crucial consideration in drug design.[1][2][7]

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to interact with a specific biological target. Therefore, a thorough understanding of the molecular conformation of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid is essential for predicting its binding modes and for the rational design of more potent and selective analogues. This guide will delve into the structural intricacies of this molecule, providing a detailed examination of its conformational space.

Molecular Structure and Physicochemical Properties

The fundamental identification and key physicochemical properties of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.

| Property | Value | Source |

| Molecular Formula | C7H10N2O3 | PubChem[8] |

| Molecular Weight | 170.17 g/mol | PubChem[8] |

| SMILES | CCC1=NOC(=N1)CCC(=O)O | PubChem[8] |

| InChIKey | PWGZQPCRFOELNG-UHFFFAOYSA-N | PubChem[8] |

| Predicted XlogP | 0.8 | PubChem[8] |

Molecular Structure:

The molecule consists of a central 1,2,4-oxadiazole ring substituted at the 3-position with an ethyl group and at the 5-position with a propanoic acid moiety.

Figure 1: 2D Chemical Structure of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid.

Conformational Analysis: A Hybrid Approach

Due to the absence of direct experimental data for the title compound, this guide employs a hybrid approach to conformational analysis. We will first draw inferences from the known crystal structures of closely related analogues and then outline a robust computational protocol to predict the conformational landscape of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid.

Insights from X-ray Crystallography of Analogous Structures

X-ray crystallographic studies of similar 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids provide valuable insights into the likely conformation of the propanoic acid side chain.

-

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid: In the crystal structure of this compound, the aliphatic chain of the propanoic acid moiety exhibits an extended conformation .[9] The torsion angle C5-C6-C7-C8 (equivalent to the C-C-C-C backbone of the propanoic acid chain) is reported to be -178.0(2)°, indicating a nearly planar, zigzag arrangement.[9] Furthermore, the plane of the carboxylic acid group is only slightly rotated (8.4(2)°) with respect to the 1,2,4-oxadiazole ring.[9]

-

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid: Similarly, this molecule also displays a standard zigzag arrangement for the aliphatic chain in its crystal structure.[10] The torsion angle C5-C6-C7-C8 is -179.4(1)°, again confirming a preference for an extended conformation.[10]

These findings strongly suggest that an extended, anti-periplanar conformation of the propanoic acid side chain is a low-energy and likely preferred state for this class of molecules in the solid state. This conformation minimizes steric hindrance between the substituents on the oxadiazole ring.

Proposed Computational Workflow for In-Silico Conformational Analysis

To gain a more comprehensive understanding of the conformational preferences of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid in a broader context (e.g., in solution), a computational approach is indispensable. The following workflow represents a standard and reliable methodology for this purpose.

Figure 2: Proposed computational workflow for conformational analysis.

Step-by-Step Methodology:

-

Initial 3D Structure Generation: A 3D model of the molecule is built using standard molecular modeling software.

-

Conformational Search (Force Field): A systematic or stochastic conformational search is performed to explore the potential energy surface of the molecule. This is typically done using a molecular mechanics force field, such as MMFF94 or OPLS3e, which provides a computationally efficient way to sample a large number of conformations.[11][12] The search should focus on the rotatable bonds:

-

τ1: C(oxadiazole)-C(ethyl)

-

τ2: C(ethyl)-C(ethyl)

-

τ3: C(oxadiazole)-C(propanoic)

-

τ4: C(propanoic)-C(propanoic)

-

τ5: C(propanoic)-C(carboxyl)

-

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique geometries. A representative set of low-energy conformers is then selected for further, more accurate calculations.

-

Geometry Optimization (DFT): The selected conformers are subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate molecular geometries and relative energies.[13][14]

-

Frequency Calculation and Thermochemical Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.

-

Rotational Barrier Calculation: To understand the energy landscape of bond rotation, relaxed potential energy surface scans are performed by systematically rotating key dihedral angles (τ1 and τ3) while optimizing the rest of the molecular geometry at each step. This allows for the determination of the energy barriers between different stable conformations.[15][16]

Predicted Conformational Preferences and Rotational Barriers

Based on the proposed computational workflow and insights from analogous structures, the following conformational preferences are anticipated:

Propanoic Acid Side Chain:

-

The extended, anti-periplanar conformation of the propanoic acid chain (τ4 ≈ 180°) is expected to be the global minimum or a very low-energy conformer.

-

Gauche conformations (τ4 ≈ ±60°) are also possible but are likely to be higher in energy due to steric interactions.

Ethyl Group:

-

The rotation of the ethyl group (τ1 and τ2) is expected to have a relatively low energy barrier, leading to multiple accessible conformations. The preferred orientation will likely be one that minimizes steric clash with the oxadiazole ring and the propanoic acid side chain.

Overall Molecular Shape:

-

The molecule is expected to be largely planar with respect to the oxadiazole ring and the atoms immediately attached to it. The propanoic acid and ethyl groups will then adopt conformations that minimize steric hindrance.

Quantitative Data (Predicted):

The following table summarizes the type of quantitative data that would be obtained from the proposed computational study.

| Parameter | Predicted Value/Range | Method |

| Relative Conformational Energies (ΔG) | 0 - 5 kcal/mol for low-energy conformers | DFT |

| Key Dihedral Angles (τ1, τ3, τ4) | τ4 ≈ 180° for the most stable conformer | DFT |

| Rotational Barrier (τ1) | 2 - 5 kcal/mol | DFT Scan |

| Rotational Barrier (τ3) | 3 - 7 kcal/mol | DFT Scan |

Conclusion and Implications for Drug Design

This in-depth technical guide provides a comprehensive overview of the molecular structure and a robust framework for elucidating the conformational preferences of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid. The analysis of crystallographic data from analogous compounds strongly suggests a preference for an extended conformation of the propanoic acid side chain. The proposed computational workflow offers a reliable path to a more detailed understanding of the molecule's conformational landscape, including the identification of all low-energy conformers and the quantification of rotational energy barriers.

For researchers in drug development, this information is critical. A precise understanding of the molecule's stable conformations allows for:

-

More accurate pharmacophore modeling and virtual screening.

-

Improved design of analogues with constrained conformations to enhance binding affinity and selectivity.

-

A deeper understanding of structure-activity relationships, leading to more efficient lead optimization.

The methodologies and insights presented herein serve as a valuable resource for the continued exploration and development of 1,2,4-oxadiazole derivatives as novel therapeutic agents.

References

-

Bora, R. O., Dar, B., Pradhan, V., & Farooqui, M. (2014).[1][4][17]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369.

-

Computational Chemistry Comparison and Benchmark Database. Calculated Barriers to Internal Rotation or Inversion. National Institute of Standards and Technology. [Link]

-

Crawford, J. (2021). 2-1 Conformational Searches Using Molecular Mechanics. YouTube. [Link]

- Erol, O. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638.

- Gałęziowska, J., & Sławiński, J. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(2), 111.

- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.

- Kaur, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives.

- Krzyżanowska, N., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352.

- Leach, A. R. (2001). Molecular modelling: principles and applications.

- Linciano, P., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry, 15(14), 1279-1303.

- Mohammad, A., Khan, T. A., & Khan, M. A. (2013). 1,2,4-oxadiazole nucleus with versatile biological applications. International Journal of Pharma Sciences and Research, 4(1), 1-10.

-

PubChem. 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. National Center for Biotechnology Information. [Link]

- Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 1-15.

- Santos, I. C., et al. (2009). 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o146.

- Smith, J. C., et al. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry, 87(10), 6646–6655.

- Spartan '20, Wavefunction, Inc., Irvine, CA.

- Stewart, J. J. (1990). MOPAC: a semiempirical molecular orbital program. Journal of computer-aided molecular design, 4(1), 1-103.

- Tasi, G., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 596.

- Teague, S. J. (2015). CHAPTER 3: Useful Computational Chemistry Tools for Medicinal Chemistry. In Practical Medicinal Chemistry with Macrocycles (pp. 45-68). The Royal Society of Chemistry.

- YouTube. (2020).

- Zhang, F., et al. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o193.

- Zinchenko, S. V., et al. (1997). Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations. Journal of the Chemical Society, Faraday Transactions, 93(17), 3047-3052.

Sources

- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid (C7H10N2O3) [pubchemlite.lcsb.uni.lu]

- 9. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

Whitepaper: An Investigative Guide to the Potential Biological Activities of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

Executive Summary

The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and its utility as a bioisosteric replacement for amide and ester functionalities.[1][2][3] This guide focuses on a specific, under-investigated derivative, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid . While direct biological data for this compound is not extensively published, its structural congeners—specifically the 3-aryl-1,2,4-oxadiazol-5-yl propanoic acids—have demonstrated significant analgesic and anti-inflammatory properties.[4][5] Furthermore, the broader class of 1,2,4-oxadiazole derivatives is associated with potent anticancer, antimicrobial, and neurological activities.[6][7][8][9]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a structured, hypothesis-driven approach to systematically evaluate the therapeutic potential of this compound. We will detail the scientific rationale for investigating specific biological targets, provide validated, step-by-step experimental protocols for primary screening, and present frameworks for data interpretation, thereby establishing a comprehensive roadmap for its preclinical assessment.

Introduction: The 1,2,4-Oxadiazole in Drug Discovery

The five-membered 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. Its appeal stems from two key attributes:

-

Pharmacological Versatility: The scaffold is a component in molecules demonstrating a wide array of biological effects, including anti-inflammatory, anticancer, analgesic, antimicrobial, and neuroprotective activities.[3] This suggests the ring system can effectively interact with a diverse range of biological targets.

-

Bioisosteric Properties: The 1,2,4-oxadiazole ring is frequently employed as a metabolically stable bioisostere for ester and amide groups.[10] This substitution can enhance pharmacokinetic properties, such as resistance to hydrolysis by endogenous enzymes, thereby improving a drug candidate's in vivo profile.[8]

Given this context, novel derivatives like 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid are compelling candidates for screening campaigns, as they combine a proven heterocyclic core with functional groups (an ethyl group and a propanoic acid tail) that can modulate potency, selectivity, and pharmacokinetics.

Compound Profile & Synthesis

Chemical Structure

-

IUPAC Name: 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

-

Molecular Formula: C₇H₁₀N₂O₃

-

Molecular Weight: 170.17 g/mol

-

Key Features:

-

A 1,2,4-oxadiazole core.

-

An ethyl substituent at the C3 position of the ring.

-

A propanoic acid side chain at the C5 position, providing a carboxylic acid terminus for potential interactions with biological targets or for prodrug strategies.

-

Synthesis Pathway

The synthesis of 3-substituted-1,2,4-oxadiazol-5-yl propanoic acids is well-documented. A reliable and efficient method involves the reaction of an amidoxime with succinic anhydride.[4][11] This approach can be adapted for the target compound, including through efficiency-enhancing techniques like microwave irradiation.[11]

Caption: General synthesis workflow for the target compound.

Hypothesized Biological Activities & Investigative Rationale

Based on robust data from structurally related analogs, we propose prioritizing the investigation of the following biological activities.

Anti-inflammatory and Analgesic Potential

-

Rationale: The most direct evidence supporting this hypothesis comes from studies on 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, which have shown significant analgesic and anti-inflammatory effects.[4][5] The propanoic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.

-

Primary Targets: COX-1, COX-2, 5-Lipoxygenase (5-LOX).

Anticancer Activity

-

Rationale: The 1,2,4-oxadiazole scaffold is present in numerous compounds exhibiting potent cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers.[6][8][9] The mechanisms are diverse, and initial screening is warranted to identify any antiproliferative effects.

-

Primary Targets: Broad-spectrum cytotoxicity screening against a panel of cancer cell lines.

Antimicrobial and Antifungal Activity

-

Rationale: Aryl-substituted analogs of the target compound have demonstrated larvicidal and antifungal properties.[11] The broader oxadiazole class is known for its antibacterial and antifungal activities, making this a valuable secondary screening objective.[3][9]

-

Primary Targets: Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

Proposed Experimental Workflows

The following protocols provide a validated starting point for the primary in vitro screening of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid.

Workflow for In Vitro Screening

Caption: A tiered workflow for primary screening and hit validation.

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is designed to assess the compound's ability to inhibit key enzymes in the inflammatory cascade.

-

Principle: This assay quantifies the peroxidase activity of COX enzymes. The reaction between PGG2 (the intermediate product of the COX reaction) and Amplex Red reagent produces the highly fluorescent resorufin, which can be measured. An inhibitor will reduce the rate of resorufin formation.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, Amplex Red reagent, and Arachidonic Acid substrate solution. Prepare stock solutions of the test compound and a positive control (e.g., Celecoxib for COX-2, Indomethacin for COX-1) in DMSO.

-

Enzyme Preparation: Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in assay buffer to the manufacturer's recommended concentration.

-

Assay Plate Setup: In a 96-well black microplate, add the following to appropriate wells:

-

Buffer (for background wells).

-

Test compound at various concentrations (e.g., 0.1 to 100 µM).

-

Positive control inhibitor.

-

DMSO (for vehicle control wells).

-

-

Reaction Initiation: Add the COX-1 or COX-2 enzyme, Heme, and Amplex Red reagent to all wells. Incubate for 10 minutes at room temperature, protected from light.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

-

Data Acquisition: Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~535 nm, Emission: ~590 nm) every minute for 20 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition vs. log[concentration] and fit to a dose-response curve to calculate the IC₅₀ value.

-

Protocol: MTT Antiproliferative Assay

This protocol provides a robust method for assessing cytotoxicity against a panel of cancer cell lines.

-

Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, DU-145) in appropriate media until they reach ~80% confluency.

-

Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin) in culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot viability vs. log[concentration] and determine the IC₅₀ value.

-

Data Interpretation & Potential Outcomes

The initial screening will yield quantitative data to guide further investigation.

Table 1: Hypothetical Data Summary for Initial Screening

| Assay | Target | Endpoint | Hypothetical Result | Interpretation |

|---|---|---|---|---|

| Anti-inflammatory | COX-2 | IC₅₀ | 5.2 µM | Moderate, selective inhibitor. Worthy of follow-up. |

| Anti-inflammatory | COX-1 | IC₅₀ | > 100 µM | High selectivity for COX-2 over COX-1 is desirable. |

| Anticancer | MCF-7 Cells | IC₅₀ | 15.8 µM | Moderate cytotoxic activity. |

| Anticancer | A549 Cells | IC₅₀ | > 100 µM | Not active against this lung cancer cell line. |

| Antimicrobial | S. aureus | MIC | 32 µg/mL | Moderate antibacterial activity. |

| Antimicrobial | E. coli | MIC | > 128 µg/mL | Inactive against Gram-negative bacteria. |

-

Selective COX-2 Inhibition: A low IC₅₀ for COX-2 and a high IC₅₀ for COX-1 would suggest a promising anti-inflammatory profile with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

-

Differential Cytotoxicity: Potency against a specific cancer cell line (e.g., MCF-7) but not others could indicate a specific mechanism of action rather than general toxicity, warranting further investigation into the relevant cellular pathways.

-

Gram-Positive Specificity: Activity against S. aureus but not E. coli is common and points towards a mechanism targeting pathways or structures unique to Gram-positive bacteria, such as cell wall synthesis.

Conclusion

While 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid is a relatively unexplored molecule, its chemical architecture places it within a class of compounds with demonstrated and diverse biological activities. The structural similarity to known anti-inflammatory agents provides a strong, rational basis for initial investigation in this area. Furthermore, the well-established anticancer and antimicrobial potential of the 1,2,4-oxadiazole scaffold makes broader screening a highly valuable endeavor. The experimental workflows detailed in this guide provide a clear, efficient, and scientifically rigorous path to elucidating the therapeutic potential of this compound, paving the way for potential hit-to-lead optimization and future drug development efforts.

References

-

MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Available from: [Link]

-

ACS Publications. (n.d.). Oxadiazoles in Medicinal Chemistry. Available from: [Link]

-

Wiley Online Library. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. Available from: [Link]

-

ACS Publications. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Available from: [Link]

-

ResearchGate. (n.d.). 1,2,4-oxadiazole nucleus with versatile biological applications. Available from: [Link]

-

PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

ACS Publications. (n.d.). Oxadiazoles in Medicinal Chemistry. Available from: [Link]

-

PubMed Central. (n.d.). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Available from: [Link]

-

ACS Publications. (n.d.). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

-

PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

-

PubMed. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. Available from: [Link]

-

National Institutes of Health. (n.d.). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Available from: [Link]

-

SciELO. (n.d.). Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids. Available from: [Link]

-

National Institutes of Health. (n.d.). 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid. Available from: [Link]

-

National Institutes of Health. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available from: [Link]

-

SciELO. (n.d.). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. Available from: [Link]

-

ResearchGate. (n.d.). Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth, technically-focused framework for elucidating the mechanism of action (MoA) of the novel small molecule, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid (hereafter referred to as EOP-A). As public data on EOP-A is not available, this document establishes a plausible, scientifically rigorous hypothesis: EOP-A is a selective inhibitor of the p110α isoform of Phosphoinositide 3-kinase (PI3K) , a critical node in cell signaling frequently dysregulated in cancer.[1][2] We will detail a comprehensive, multi-stage experimental strategy, moving from initial target identification and biochemical validation to the characterization of cellular target engagement and downstream pathway modulation. Each section provides not only step-by-step protocols but also the underlying scientific rationale, ensuring a robust and self-validating approach to MoA determination.[3]

Introduction: The Imperative of Mechanism of Action Studies

The discovery of novel small molecules like EOP-A, an organic compound featuring a 1,2,4-oxadiazole core, represents a crucial starting point in drug discovery.[4] However, a molecule's therapeutic potential can only be realized through a deep understanding of its biological interactions.[5] Mechanism of Action (MoA) studies are therefore paramount, serving to identify the specific molecular target(s) and delineate the subsequent physiological changes a compound induces.[3][6]

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many human cancers, making it a well-validated target for therapeutic intervention.[1][8] Within the Class I PI3K family, the p110α isoform (encoded by the PIK3CA gene) is one of the most frequently mutated oncogenes.[1] Therefore, hypothesizing EOP-A as a p110α-selective inhibitor provides a disease-relevant context to illustrate the MoA elucidation workflow. This guide will proceed with that hypothesis, outlining the necessary steps to rigorously test it.

Stage 1: Target Identification and Validation

The initial phase focuses on confirming that EOP-A directly interacts with its hypothesized target, PI3Kα, within a complex biological environment. We will employ a combination of unbiased and target-specific methods.

Rationale for Method Selection

To establish direct binding in a cellular context, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[9][10] It assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[11] A drug-bound protein is typically more resistant to heat-induced denaturation.[12] This method's strength lies in its ability to confirm target interaction in intact cells or cell lysates, providing a more physiologically relevant environment than assays with purified proteins.[13]

Experimental Workflow: Target Identification

Diagram 1: Overall workflow for target identification and biophysical validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture & Lysis: Culture a PIK3CA-mutant cancer cell line (e.g., MCF-7) to ~80% confluency. Harvest and lyse cells in a non-denaturing buffer supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

-

Compound Incubation: Aliquot the cell lysate. Treat aliquots with a range of EOP-A concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 4°C.

-

Thermal Challenge: Place the treated lysate aliquots in a thermal cycler. Heat them across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[11]

-

Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Quantification: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Analyze the amount of soluble PI3Kα protein remaining at each temperature using Western blotting with a specific anti-PI3Kα antibody.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble PI3Kα against temperature for both vehicle and EOP-A treated samples. A rightward shift in the melting curve for EOP-A-treated samples indicates thermal stabilization and direct target engagement.[13]

Stage 2: Biochemical and Biophysical Characterization

Following confirmation of target engagement, this stage precisely quantifies the binding affinity and inhibitory potency of EOP-A against purified PI3Kα.

Rationale for Method Selection

To determine the kinetics of the interaction (how fast the compound binds and dissociates), Surface Plasmon Resonance (SPR) is the gold standard.[14] It provides real-time, label-free measurement of binding events, allowing for the calculation of association (kₐ), dissociation (kₑ), and equilibrium dissociation (K₋) constants.[15][16] To measure the functional consequence of this binding—enzyme inhibition—a biochemical enzyme assay is required to determine the half-maximal inhibitory concentration (IC₅₀).[17][18]

Detailed Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Covalently immobilize purified, recombinant human PI3Kα protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Binding Analysis: Flow a precise concentration range of EOP-A (the analyte) in running buffer over the chip surface.[19]

-

Data Acquisition: Monitor the change in refractive index at the surface in real-time, which is proportional to the mass change as EOP-A binds to the immobilized PI3Kα. This generates a sensorgram.[16]

-

Regeneration: After each EOP-A injection, flow a regeneration solution (e.g., a mild acid or base) to dissociate the bound compound and prepare the surface for the next cycle.

-

Kinetic Modeling: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and the affinity constant K₋.[20]

Detailed Protocol: In Vitro PI3Kα Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 384-well plate, add the following components:

-

Purified recombinant PI3Kα enzyme.

-

The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

-

ATP at a concentration near its Kₘ value.[18]

-

A serial dilution of EOP-A (e.g., from 1 nM to 100 µM) or vehicle control.

-

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate PIP2, converting ATP to ADP.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal proportional to the amount of ADP formed (and thus, kinase activity).

-

Data Analysis: Plot the luminescence signal against the logarithm of EOP-A concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

| Parameter | Method | Result (Hypothetical) | Interpretation |

| Target Engagement | CETSA (MCF-7 cells) | ΔTₘ = +5.2 °C | EOP-A directly binds and stabilizes PI3Kα in a cellular context. |

| Binding Affinity (K₋) | SPR | 15 nM | EOP-A exhibits high-affinity binding to purified PI3Kα. |

| Association Rate (kₐ) | SPR | 2.5 x 10⁵ M⁻¹s⁻¹ | Moderately fast on-rate for binding. |

| Dissociation Rate (kₑ) | SPR | 3.75 x 10⁻³ s⁻¹ | Slow off-rate, suggesting a durable target interaction. |

| Inhibitory Potency (IC₅₀) | ADP-Glo™ Assay | 30 nM | EOP-A is a potent inhibitor of PI3Kα enzymatic activity. |

Stage 3: Cellular Mechanism and Pathway Analysis

The final stage investigates the consequences of EOP-A's target engagement within a living cell, confirming that its biochemical potency translates into modulation of the PI3K signaling pathway.

Rationale for Method Selection